molecular formula C22H16N4O7 B11553245 2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol

2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol

Cat. No.: B11553245
M. Wt: 448.4 g/mol
InChI Key: HTOIHDNUQHVOHQ-UHFFFAOYSA-N
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Description

2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol is a complex organic compound that features a benzoxazole moiety, a hydroxyphenyl group, and a dinitrophenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated phenols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol involves its interaction with various molecular targets:

Properties

Molecular Formula

C22H16N4O7

Molecular Weight

448.4 g/mol

IUPAC Name

2-[[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-4,6-dinitrophenol

InChI

InChI=1S/C22H16N4O7/c1-2-12-3-6-20-17(7-12)24-22(33-20)16-9-14(4-5-19(16)27)23-11-13-8-15(25(29)30)10-18(21(13)28)26(31)32/h3-11,27-28H,2H2,1H3

InChI Key

HTOIHDNUQHVOHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)O

Origin of Product

United States

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